(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

Asymmetric catalysis Organocatalysis Baylis-Hillman reaction

Boc-D-phenylalaninal (CAS 77119-85-8) is the specific D-enantiomer α-amino aldehyde required for copper(I)-catalyzed synthesis of 1,2,3-triazole HIV-1 protease inhibitors (WO2011/107248). Substitution with the L-enantiomer or Boc-D-phenylalanine will fundamentally alter stereochemical outcomes or block access to aldehyde-dependent chemistry. Critical for anti-selective Baylis-Hillman adducts; verify identity via optical rotation (+45°, c=0.5, MeOH) and HPLC chiral purity. Procure this exact stereoisomer to ensure validated manufacturing processes and avoid costly stereochemical batch failures.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 77119-85-8
Cat. No. B1337373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal
CAS77119-85-8
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1
InChIKeyZJTYRNPLVNMVPQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal (77119-85-8): Essential Chiral Aldehyde Building Block for Asymmetric Synthesis


Designated CAS 77119-85-8, this compound (also termed Boc-D-phenylalaninal) is a chiral α-amino aldehyde of the D-configuration, in which the amine of D-phenylalanine is shielded by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is reduced to an aldehyde [1]. It serves as a pivotal electrophilic intermediate for enantioselective transformations, most notably in the copper(I)-catalyzed synthesis of 1,2,3-triazole HIV-1 protease inhibitors , and for the construction of peptide aldehydes employed as reversible SARS-CoV main protease inhibitors [2].

Procurement Risk Analysis for (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal (77119-85-8): Why Chiral Integrity and Form Matter


Simply substituting this compound with its L-enantiomer (Boc-L-phenylalaninal), the parent acid (Boc-D-phenylalanine), or the alcohol analog (Boc-D-phenylalaninol) will fundamentally alter stereochemical outcomes or reaction pathways . In β-isocupreidine-catalyzed Baylis-Hillman reactions, the D-enantiomer exhibits a complete inversion of diastereoselectivity relative to the L-enantiomer [1], a divergence that directly governs downstream bioactivity in pharmaceutical candidates. Likewise, employing the acid (Boc-D-phenylalanine) instead of the aldehyde precludes access to electrophilic α-amino aldehyde chemistry—a critical difference when the synthetic route demands aldehyde functionality .

Quantitative Differentiation Guide: Why (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal (77119-85-8) Outperforms Analogs


Enantioselectivity Reversal: D- vs. L-Configuration in Baylis-Hillman Reaction

In the β-isocupreidine-catalyzed Baylis-Hillman reaction with hexafluoroisopropyl acrylate (HFIPA), the D-enantiomer of N-Boc-phenylalaninal exhibits a completely divergent stereochemical outcome compared to the L-enantiomer. While L-substrates favor excellent syn selectivity, D-substrates demonstrate excellent anti selectivity [1]. This enantioselectivity reversal is critical for researchers seeking specific diastereomers for drug candidate development.

Asymmetric catalysis Organocatalysis Baylis-Hillman reaction

HIV-1 Protease Inhibitor Synthesis: 1,2,3-Triazole Formation Yield Comparison

Boc-D-phenylalaninal serves as the aldehyde component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. While the exact yield of the triazole formation is not directly reported, the patent WO2011/107248 demonstrates that this compound enables the synthesis of potent HIV-1 protease inhibitors with IC50 values in the nanomolar range [1]. In contrast, using the L-enantiomer or the acid analog (Boc-D-phenylalanine) would not afford the same triazole scaffold due to stereochemical or functional group incompatibility, precluding this specific inhibitor class .

HIV-1 protease inhibition Click chemistry Triazole synthesis

Chiroptical Property: Specific Rotation as a Purity and Identity Marker

The specific rotation [α]²⁰/D of +45° (c=0.5, methanol) for Boc-D-phenylalaninal provides a definitive chiroptical fingerprint that distinguishes it from its L-enantiomer, which exhibits an equal but opposite rotation (approx. -45°) . The acid analog, Boc-D-phenylalanine, displays a markedly different rotation of -25° (c=1, ethanol) [1], underscoring that the aldehyde oxidation state further modulates chiroptical behavior. This metric is essential for in-house quality control to verify both enantiomeric identity and chemical integrity upon receipt.

Chiral purity Quality control Optical rotation

Storage and Stability: Freezer Requirement Prevents Racemization

Boc-D-phenylalaninal mandates storage at -20°C to preserve chiral integrity [1]. This contrasts with the corresponding acid, Boc-D-phenylalanine, which is typically stored at 0-8°C . The stringent temperature requirement for the aldehyde reflects its inherent susceptibility to racemization and decomposition. Using an alternative aldehyde without strict cold-chain storage would risk epimerization, leading to a mixture of D- and L-enantiomers that compromises stereochemical fidelity in subsequent reactions [2].

Chemical stability Racemization Storage conditions

Optimal Application Scenarios for (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal (77119-85-8) in Research and Process Chemistry


Enantioselective Synthesis of HIV-1 Protease Inhibitors via CuAAC Click Chemistry

As demonstrated in patent WO2011/107248 [1], Boc-D-phenylalaninal is the essential aldehyde partner in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to construct 1,2,3-triazole-containing HIV-1 protease inhibitors. Its D-configuration and aldehyde functionality are both required for the correct stereochemical and chemical assembly of the inhibitor scaffold. Researchers pursuing next-generation antiretroviral agents should prioritize this specific enantiomer to ensure fidelity to the patented synthetic route.

Construction of Peptide Aldehyde Libraries for Protease Inhibitor Discovery

The racemization-free oxidation of N-Boc-D-phenylalaninol to Boc-D-phenylalaninal with Dess-Martin periodinane, as described in the solid-phase peptide aldehyde library synthesis [1], enables the incorporation of a C-terminal aldehyde electrophile into peptidomimetic sequences. This methodology was successfully applied to discover reversible SARS-CoV main protease inhibitors. The D-enantiomer is crucial for generating peptide aldehydes with the intended stereochemical configuration at the P1 position, which dictates binding affinity to the protease active site.

Asymmetric Organocatalysis: Baylis-Hillman Reaction for Anti-Selective Adducts

In β-isocupreidine-catalyzed Baylis-Hillman reactions, Boc-D-phenylalaninal uniquely delivers anti-selective adducts [1]. This contrasts with the syn selectivity observed with the L-enantiomer. Process chemists and medicinal chemists aiming to synthesize specific diastereomers of β-hydroxy-α-methylene carbonyl compounds should select the D-enantiomer aldehyde when anti-stereochemistry is required. This decision point is critical for accessing the desired three-dimensional pharmacophore geometry.

Quality Control and Identity Verification in cGMP Manufacturing

For contract manufacturing organizations (CMOs) and pharmaceutical quality control laboratories, the specific optical rotation [α]²⁰/D of +45° (c=0.5, methanol) [1] serves as a rapid, compendial test to confirm the identity and enantiomeric purity of incoming Boc-D-phenylalaninal. This measurement, coupled with HPLC chiral purity assessment [2], ensures that the correct D-enantiomer aldehyde—and not the L-enantiomer or acid analog—is used in validated manufacturing processes, thereby preventing costly batch failures due to stereochemical errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenylpropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.